molecular formula C15H9Cl3N2O2S B4267608 2-(1,3-benzoxazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide

2-(1,3-benzoxazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide

Cat. No. B4267608
M. Wt: 387.7 g/mol
InChI Key: MONHBHSJCLGYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzoxazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTA-EG6 is a small molecule inhibitor that has been shown to have inhibitory effects on the function of protein-protein interactions. The purpose of

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide involves its ability to inhibit the function of protein-protein interactions. 2-(1,3-benzoxazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide binds to specific sites on proteins involved in these interactions, preventing them from interacting with other proteins. This inhibition of protein-protein interactions can lead to the disruption of important cellular processes, such as cell growth and proliferation.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-(1,3-benzoxazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide has been shown to inhibit cell growth and induce apoptosis. In addition, 2-(1,3-benzoxazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide has been shown to inhibit the replication of certain viruses, such as influenza A virus. 2-(1,3-benzoxazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(1,3-benzoxazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide is its specificity for protein-protein interactions. 2-(1,3-benzoxazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide is able to target specific interactions, which can lead to more targeted and effective treatments. However, one of the limitations of 2-(1,3-benzoxazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide is its potential toxicity. 2-(1,3-benzoxazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for the research and development of 2-(1,3-benzoxazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide. One potential direction is the further optimization of the synthesis method, with the goal of improving yields and reducing costs. Another potential direction is the development of more potent and selective inhibitors of protein-protein interactions. In addition, there is potential for the development of 2-(1,3-benzoxazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide as a therapeutic agent for the treatment of cancer and infectious diseases. Further research is needed to explore these potential applications.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide has been shown to have potential applications in various fields of scientific research. One of the primary applications of 2-(1,3-benzoxazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide is in the field of cancer research. 2-(1,3-benzoxazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide has been shown to inhibit the function of protein-protein interactions involved in cancer cell growth and proliferation. In addition, 2-(1,3-benzoxazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide has also been shown to have potential applications in the field of infectious diseases. 2-(1,3-benzoxazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide has been shown to inhibit the function of protein-protein interactions involved in the replication of certain viruses, such as influenza A virus.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2O2S/c16-8-5-10(18)12(6-9(8)17)19-14(21)7-23-15-20-11-3-1-2-4-13(11)22-15/h1-6H,7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONHBHSJCLGYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,4,5-trichlorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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